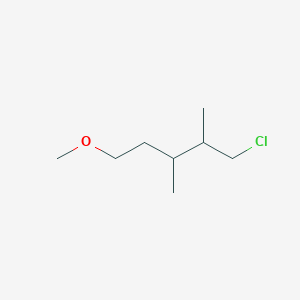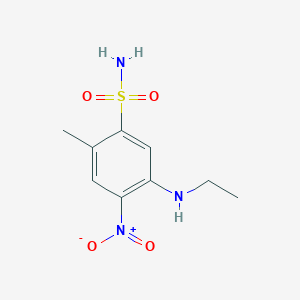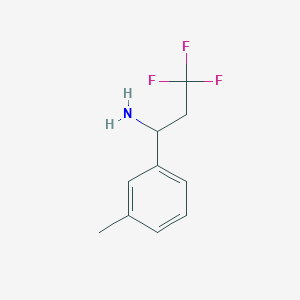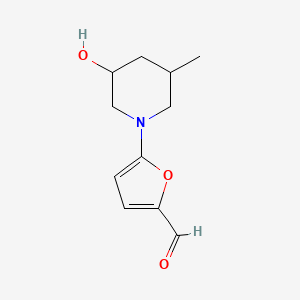
5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a piperidine ring substituted with a hydroxyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a suitable piperidine derivative. One common method involves the use of 3-hydroxy-5-methylpiperidine as a starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
作用机制
The mechanism of action of 5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furan-2-carbaldehyde: A simpler derivative with similar reactivity but lacking the piperidine ring.
3-Hydroxy-5-methylpiperidin-1-yl derivatives: Compounds with similar piperidine substitution but different aromatic rings.
Uniqueness
5-(3-Hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the substituted piperidine ring. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
5-(3-hydroxy-5-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-4-9(14)6-12(5-8)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3 |
InChI 键 |
JHSHEIQVZFESDY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN(C1)C2=CC=C(O2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)
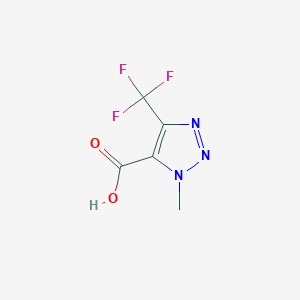
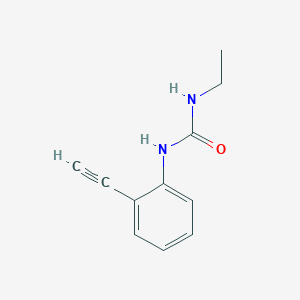
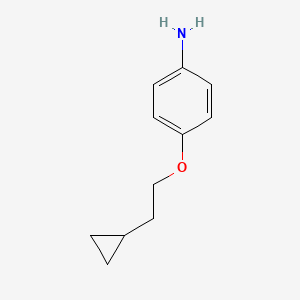
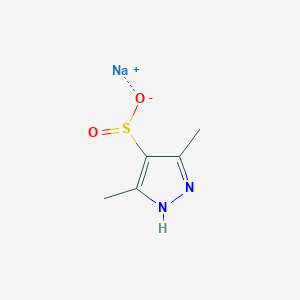

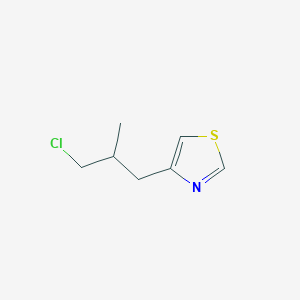
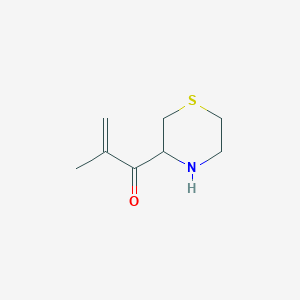
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
